molecular formula C9H9BrO B2692504 3-Bromo-4,5-dimethylbenzaldehyde CAS No. 1407522-47-7

3-Bromo-4,5-dimethylbenzaldehyde

Cat. No.: B2692504
CAS No.: 1407522-47-7
M. Wt: 213.074
InChI Key: QUILFTQEIPJCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1407522-47-7 . It has a molecular weight of 213.07 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis Applications

  • Friedländer Condensation for Novel Ligands : The synthesis of bidentate and tridentate 6-bromoquinoline derivatives through Friedländer condensation involves the use of 3-bromobenzaldehyde. These derivatives can be further processed to form biquinolines or 6-alkynyl derivatives, showcasing high emission quantum yields, indicating potential applications in materials science and photonics (Yi Hu, Gang Zhang, & R. Thummel, 2003).

Material Science and Photophysics

  • Bromine Substitution on Optical Properties : A study on the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde derivatives highlighted how bromine enhances the nonlinear third-order susceptibility, suggesting potential uses in nonlinear optical materials (Antônio S. N. Aguiar et al., 2022).

Biomedical Applications

  • Cytoprotective Effects via Nrf2/HO-1 Pathway : Research on 3-bromo-4,5-dihydroxybenzaldehyde (closely related to the compound of interest) showed its potential bio-effects on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes. It suggests that such compounds can activate Nrf2 signaling cascades, upregulate HO-1, and induce cytoprotective effects against oxidative stress, relevant for dermatological applications (Yea Seong Ryu et al., 2019).

Synthesis and Characterization

  • Chromene Derivatives Synthesis : Chromene derivatives, known for their significant biological activities, including anticancer properties, have been synthesized using related compounds. Such derivatives undergo kinetic and thermodynamic studies to facilitate further developments in synthetic approaches and potential pharmaceutical applications (Osman Asheri et al., 2016).

Catalysis and Reaction Mechanisms

  • Heck Coupling Reactions : Experimental and kinetic modeling studies on Heck coupling reactions using palladacycle catalysts have provided insights into the mechanisms and the effect of dimer species in catalysis. This research is crucial for understanding catalytic processes and enhancing synthetic methodologies in organic chemistry (T. Rosner et al., 2001).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study on a similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde, found that it protected skin cells against oxidative damage via the Nrf2/HO-1 Pathway . This suggests potential future directions for research into the bio-effects of 3-Bromo-4,5-dimethylbenzaldehyde.

Properties

IUPAC Name

3-bromo-4,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILFTQEIPJCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.